molecular formula C18H15F2N5O2 B2823546 1-(3,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1105246-11-4

1-(3,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No. B2823546
M. Wt: 371.348
InChI Key: MOOKBWFCKMPYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Antibacterial Agents

  • Research aimed at synthesizing new heterocyclic compounds, including those containing a sulfonamido moiety, has shown promise for use as antibacterial agents. The synthesis involved reactions with a variety of active methylene compounds producing derivatives with significant antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Anticancer Agents

  • A study on the synthesis of novel pyridine bearing biologically active derivatives, including imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlighted their potential as promising anticancer agents. The activity of these compounds was found to be strongly dependent on the basic skeleton of the molecules and the nature of the heterocyclic ring attached to the pyridine moiety (Hafez & El-Gazzar, 2020).

Antioxidant Activity

  • The synthesis and evaluation of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives revealed that some of the newly synthesized compounds exhibited remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

Chemical Synthesis and Reactivity

  • Studies on pyrimidine derivatives and their reactions with phenyl isocyanate and phenyl isothiocyanate provided insights into the synthesis of 2-anilino-4-ethoxy-6-methylpyrimidine and related urea derivatives, showcasing the versatility of heterocyclic compounds in chemical synthesis (Yamanaka, Niitsuma, & Sakamoto, 1979).

Gelation Properties

  • Research into the gelation of certain cyclic nucleotide 3′,5′-monophosphate phosphodiesterase inhibitors by aqueous solutions of urea highlighted the potential for such compounds to interact with biological structures and their possible application in forming gels for various purposes (Kirschbaum & Wadke, 1976).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N5O2/c19-14-4-3-13(10-15(14)20)23-18(27)22-8-9-25-17(26)6-5-16(24-25)12-2-1-7-21-11-12/h1-7,10-11H,8-9H2,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOKBWFCKMPYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)urea

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